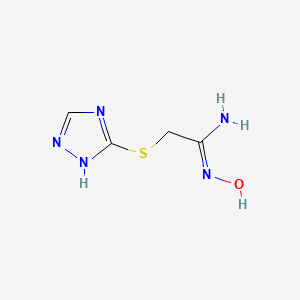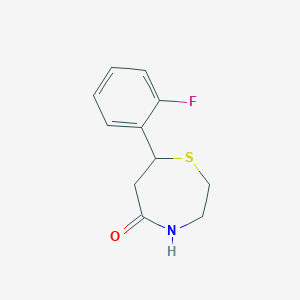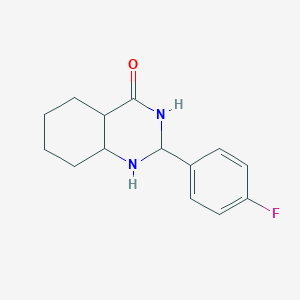![molecular formula C18H15Cl2NO3 B14799805 (1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone oxime is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with a dichlorobenzyl group and an ethanone oxime moiety
Méthodes De Préparation
The synthesis of 1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the benzofuran core.
Formation of the Ethanone Oxime: The final step involves the conversion of a ketone group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives or other oxidized products.
Reduction: Reduction reactions can convert the oxime group back to a ketone or other reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone and hydroxylamine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the dichlorobenzyl group can interact with cellular membranes, potentially disrupting their function and leading to antimicrobial effects. The benzofuran core may also interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone oxime can be compared with other similar compounds, such as:
1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}ethanone: Lacks the oxime group, which may result in different reactivity and biological activity.
2,6-dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the benzofuran core and oxime group, leading to different chemical properties and applications.
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents, which can result in varied chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15Cl2NO3 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
(NE)-N-[1-[5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C18H15Cl2NO3/c1-10(21-22)18-11(2)24-17-7-6-12(8-13(17)18)23-9-14-15(19)4-3-5-16(14)20/h3-8,22H,9H2,1-2H3/b21-10+ |
Clé InChI |
BWZLAUOBDIMQCC-UFFVCSGVSA-N |
SMILES isomérique |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)/C(=N/O)/C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)
![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)

![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)

![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)

